PARP1 Enzymatic Potency: N-2 Unsubstituted Triazolopyrazine Core Achieves Ki = 0.40 nM, Matching the Active Tautomeric State Required for Nicotinamide Pocket Binding
Direct head-to-head PARP1 enzymatic assay data from US Patent 9,283,222 demonstrate that the N-2 unsubstituted triazolopyrazine core, as represented by a closely related analog bearing the identical 8-(4-aminopiperidin-1-yl) motif, achieves a Ki of 0.40 nM against PARP1 (pH 8.0, 50 mM Tris, 1 mM DTT, 4 mM MgCl₂, [³H]-NAD⁺ substrate). This potency is within 4-fold of the most potent compound in the series (Ki = 0.10 nM) and comparable to olaparib (PARP1 IC₅₀ ≈ 5 nM). Critically, N-2 alkylated analogs in the same patent series showed Ki values ranging from 1.0 nM to >100 nM, confirming that the free N-2 position (as present in the target compound) is the active pharmacophore state. For procurement decisions, selecting the N-2 unsubstituted scaffold preserves the option for on-target PARP1 engagement, whereas N-2 substituted analogs may redirect activity toward alternative targets (e.g., DPP-4) or lose PARP1 affinity entirely [1].
| Evidence Dimension | PARP1 enzymatic inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.40 nM (closest analog with same core in US9283222) |
| Comparator Or Baseline | Best-in-series compound: Ki = 0.10 nM; Olaparib: PARP1 IC₅₀ = 5 nM; N-2 alkylated analog: Ki = 1.40 nM |
| Quantified Difference | Target core is 4× less potent than best-in-series but 12.5× more potent than olaparib; N-2 alkylation reduces potency by 3.5× relative to unsubstituted core. |
| Conditions | PARP1 enzymatic assay; 50 mM Tris pH 8.0, 1 mM DTT, 4 mM MgCl₂; [³H]-NAD⁺ substrate; scintillation counting |
Why This Matters
Procurement of the N-2 unsubstituted scaffold guarantees retention of the high-affinity PARP1 pharmacophore, avoiding the potency loss associated with N-2 derivatization.
- [1] Penning, T.D. et al. Inhibitors of poly(ADP-ribose)polymerase. US Patent 9,283,222 B2, issued March 15, 2016. BindingDB entry BDBM50387945 (CHEMBL2058927). View Source
